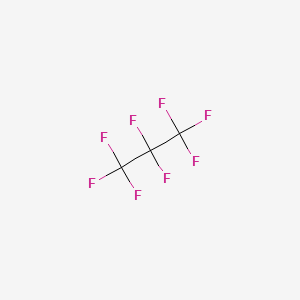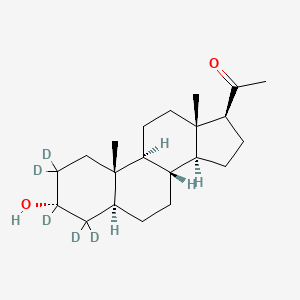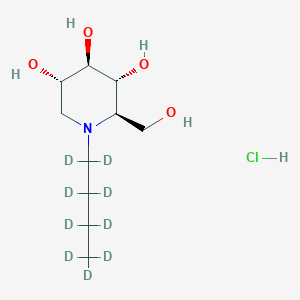![molecular formula C25H32Cl2N8OS B1150305 N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PF 3758309 二塩酸塩は、p21 活性化キナーゼ 4 (PAK4) の強力な経口投与可能な可逆的 ATP 競合阻害剤です。 これは、さまざまな腫瘍細胞株の増殖とアンカー非依存的増殖を阻害する上で大きな可能性を示しています 。 この化合物は、アポトーシス誘導、細胞骨格の再構築、細胞増殖阻害の能力により、科学研究で広く使用されています .
準備方法
PF 3758309 二塩酸塩の合成には、ピロロピラゾールコアの形成とそれに続く官能基化を含む複数のステップが関与します。 最終段階では、化合物の溶解性と安定性を高めるために二塩酸塩が形成されます 。 工業生産方法は、収率と純度を最大化するように温度、溶媒、触媒などの反応条件を最適化することがよくあります .
化学反応の分析
PF 3758309 二塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物の官能基を修飾するために使用でき、生物活性を高める可能性があります。
還元: 還元反応は、化合物の電子特性を変化させるために使用でき、標的タンパク質との相互作用に影響を与えます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤が置換反応に使用されます 。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、一般的にはピロロピラゾールコアとその置換基への修飾が含まれます .
科学研究アプリケーション
PF 3758309 二塩酸塩は、次のような幅広い科学研究アプリケーションを持っています。
科学的研究の応用
PF 3758309 dihydrochloride has a wide range of scientific research applications, including:
作用機序
類似化合物との比較
PF 3758309 二塩酸塩は、その高い効力と選択性により、PAK4 阻害剤の中でユニークです 。 類似の化合物には、次のものがあります。
PF 03758309: 同様の細胞機能を持つ別の強力な PAK4 阻害剤ですが、薬物動態特性が異なります.
AZ13705339: 異なる化学構造とわずかに低い効力を持つ PAK4 阻害剤.
特性
分子式 |
C25H32Cl2N8OS |
|---|---|
分子量 |
563.5 g/mol |
IUPAC名 |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1 |
InChIキー |
BTVSNRMSUYBDRT-JQDLGSOUSA-N |
SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
異性体SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
正規SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
同義語 |
N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


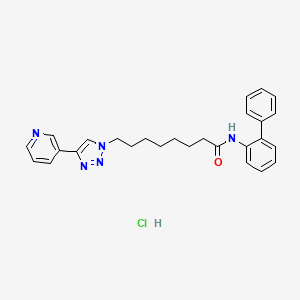
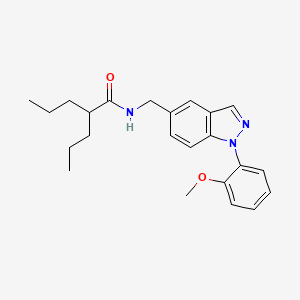

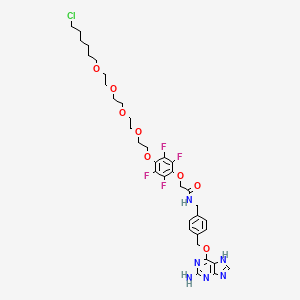
![disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate](/img/structure/B1150235.png)
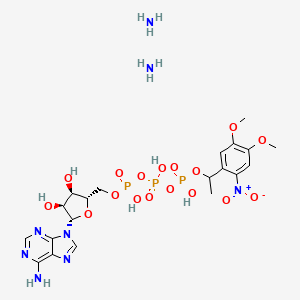
![4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1150247.png)
